4-[2-(2,4-Dichlorophenyl)-4-(diphenylphosphoryl)-1,3-oxazol-5-yl]morpholine
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Overview
Description
4-[2-(2,4-Dichlorophenyl)-4-(diphenylphosphoryl)-1,3-oxazol-5-yl]morpholine is a complex organic compound with the molecular formula C25H22Cl2N2O3P It is known for its unique structure, which includes a morpholine ring, an oxazole ring, and a diphenylphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4-Dichlorophenyl)-4-(diphenylphosphoryl)-1,3-oxazol-5-yl]morpholine typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenyl isocyanate with diphenylphosphine oxide to form an intermediate, which is then reacted with morpholine to yield the final product. The reaction conditions often require the use of solvents such as ethanol and catalysts like glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and reaction optimization would apply to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,4-Dichlorophenyl)-4-(diphenylphosphoryl)-1,3-oxazol-5-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxazole derivatives.
Reduction: Reduction reactions can modify the diphenylphosphoryl group.
Substitution: The chlorine atoms in the 2,4-dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
4-[2-(2,4-Dichlorophenyl)-4-(diphenylphosphoryl)-1,3-oxazol-5-yl]morpholine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[2-(2,4-Dichlorophenyl)-4-(diphenylphosphoryl)-1,3-oxazol-5-yl]morpholine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets are still under investigation, but its ability to undergo various chemical reactions makes it a versatile tool in research .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-4-(diphenylphosphoryl)-N-methyl-1,3-oxazol-5-amine: Similar in structure but with a methyl group instead of a morpholine ring.
4-(2-(2-Chlorophenyl)-4-(diphenylphosphoryl)-1,3-oxazol-5-yl)morpholine: A closely related compound with a single chlorine atom.
Uniqueness
4-[2-(2,4-Dichlorophenyl)-4-(diphenylphosphoryl)-1,3-oxazol-5-yl]morpholine stands out due to its combination of a morpholine ring and an oxazole ring with a diphenylphosphoryl group.
Properties
Molecular Formula |
C25H21Cl2N2O3P |
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Molecular Weight |
499.3 g/mol |
IUPAC Name |
4-[2-(2,4-dichlorophenyl)-4-diphenylphosphoryl-1,3-oxazol-5-yl]morpholine |
InChI |
InChI=1S/C25H21Cl2N2O3P/c26-18-11-12-21(22(27)17-18)23-28-24(25(32-23)29-13-15-31-16-14-29)33(30,19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,17H,13-16H2 |
InChI Key |
DSOLGGNIABBFNX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=C(C=C(C=C3)Cl)Cl)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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